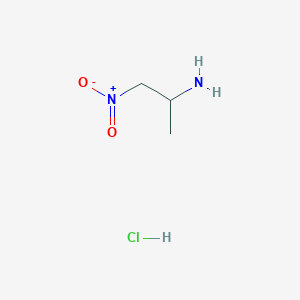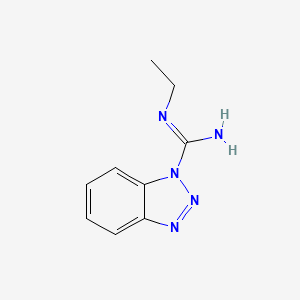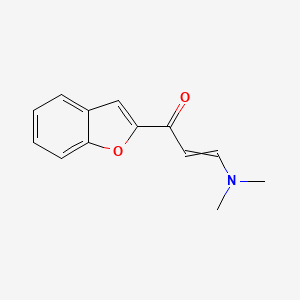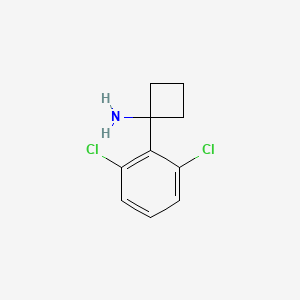
1-Nitropropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitropropan-2-amine hydrochloride is an organic compound with the molecular formula C3H9ClN2O2. It is a nitroamine derivative, characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) on a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitropropan-2-amine hydrochloride can be synthesized through the nitration of 2-aminopropane. The process involves the following steps:
Nitration: 2-aminopropane is treated with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst to introduce the nitro group.
Neutralization: The resulting nitroamine is then neutralized with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Nitropropan-2-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acid chlorides
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Major Products Formed:
Reduction: 1-Aminopropan-2-amine
Substitution: Various substituted amines
Oxidation: Nitroso derivatives, nitro derivatives
Scientific Research Applications
1-Nitropropan-2-amine hydrochloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs and bioactive molecules due to its ability to undergo various chemical transformations.
Materials Science: It is utilized in the design and fabrication of polymers, catalysts, and functional materials.
Environmental Chemistry: The compound is explored for its potential in environmental remediation and sustainable technologies
Mechanism of Action
The mechanism of action of 1-nitropropan-2-amine hydrochloride involves its ability to undergo chemical transformations that result in the formation of reactive intermediates. These intermediates can interact with molecular targets, leading to various biological and chemical effects. The nitro group can be reduced to form reactive amine intermediates, which can further participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
1-Nitropropane: Similar in structure but lacks the amine group.
2-Nitropropane: Similar in structure but with the nitro group on the second carbon.
1-Aminopropan-2-amine: Similar in structure but lacks the nitro group.
Uniqueness: 1-Nitropropan-2-amine hydrochloride is unique due to the presence of both nitro and amine groups on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C3H9ClN2O2 |
|---|---|
Molecular Weight |
140.57 g/mol |
IUPAC Name |
1-nitropropan-2-amine;hydrochloride |
InChI |
InChI=1S/C3H8N2O2.ClH/c1-3(4)2-5(6)7;/h3H,2,4H2,1H3;1H |
InChI Key |
SECIDYAAZHZDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+](=O)[O-])N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-methoxyphenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11742489.png)

![2-[3-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11742493.png)

![(5-Fluorobenzo[d][1,3]dioxol-4-yl)methanamine](/img/structure/B11742502.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11742517.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(heptyl)amine](/img/structure/B11742519.png)
![1-(2-fluoroethyl)-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742521.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11742529.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11742530.png)
![4-{[(1,4-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11742543.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11742546.png)
![(2-methoxyethyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742551.png)

